3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
WRAWYDBYDMGDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically follows these key steps:
- Formation of the 5-methylisoxazole core.
- Introduction of the 3-substituent, here the 5-bromo-2-methoxyphenyl group.
- Functionalization at the 4-position to yield the carboxylic acid.
The preparation methods draw from established synthetic routes for 3,5-disubstituted isoxazole-4-carboxylates and related derivatives, adapting conditions to accommodate the bromo and methoxy substituents on the phenyl ring.
Preparation of 5-Methylisoxazole-4-Carboxylic Acid Core
A common approach to the isoxazole-4-carboxylic acid core involves:
- Cyclization reaction using ethylacetoacetate, triethylorthoformate, and acetic anhydride to form an intermediate ethyl ethoxymethyleneacetoacetate at elevated temperatures (75–150 °C).
- Reaction with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperature (−20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.
- Hydrolysis of the ester with strong acid (e.g., sulfuric acid) at 85 °C to yield 5-methylisoxazole-4-carboxylic acid.
- Isolation and crystallization of the acid to high purity (up to 99.9% by HPLC).
This method minimizes by-products such as isomeric impurities and unwanted side reactions by using hydroxylamine sulfate instead of hydrochloride, improving reaction clarity and yield.
Functionalization at the 4-Position to Carboxylic Acid
The 4-position carboxylic acid is introduced or revealed by:
- Hydrolysis of esters (ethyl esters) under acidic conditions.
- Conversion of 4-formyl or 4-formyl chloride intermediates to carboxylic acids or acid chlorides using thionyl chloride or other chlorinating agents.
- The acid chloride intermediates can be further reacted with amines or other nucleophiles to diversify the compound, but for the acid itself, hydrolysis is the final step.
Representative Reaction Conditions and Parameters
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
- Chemistry As a building block in the synthesis of complex molecules.
- Biology Studies of its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine Exploration of its potential as a pharmaceutical intermediate.
- Industry Usage in the development of new materials and as a precursor in various chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other nucleophiles, using reagents such as sodium methoxide or potassium tert-butoxide.
- Oxidation and Reduction Oxidation can occur at the methoxy group and the isoxazole ring, using oxidizing agents like potassium permanganate and chromium trioxide. Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Hydrolysis The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Biological Activities
Isoxazole derivatives, including ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, have demonstrated antitumor properties and have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown the effectiveness of the compound against breast cancer cell lines, especially when combined with doxorubicin, showing a synergistic effect that enhances cytotoxicity.
The compound also shows promise in anti-inflammatory applications, with the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Additionally, preliminary studies suggest that this compound may possess antimicrobial properties.
Structure-Activity Relationships (SAR)
The substituents on the aromatic ring, such as bromine and methoxy groups, influence both the lipophilicity and the binding affinity of the compound to biological targets. Variations in these substituents can significantly alter the pharmacological profile and potency against various disease models.
- Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate on MCF-7 and MDA-MB-231 cells. The results indicated that the compound exhibited higher cytotoxicity compared to standard treatments when used in combination with doxorubicin, suggesting potential for improved therapeutic strategies in treating resistant breast cancer subtypes.
- Inflammation Models: In animal models of inflammation, compounds similar to ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate have shown reductions in inflammatory markers and improved clinical outcomes, supporting its potential role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogues include:
Key Observations :
- Halogen vs. Methoxy groups (e.g., ) introduce electron-donating effects, altering solubility and metabolic stability.
- Positional Effects : Ortho-substituted derivatives (e.g., 2-chloro , 2,6-dichloro ) exhibit steric hindrance, which may reduce binding efficiency in enzyme-active sites compared to para-substituted analogues.
- Heterocyclic Variations : Replacing phenyl with bromothiophene () introduces sulfur-based electronic effects and planar geometry, impacting π-π stacking interactions.
Physicochemical Properties
Key Observations :
- Brominated derivatives (e.g., ) have higher molecular weights (~282 g/mol) compared to chlorinated (~237–272 g/mol) or methoxy-substituted (~233 g/mol) analogues.
- Dichlorophenyl derivatives () exhibit higher melting points (221–222°C), likely due to symmetrical substitution and stronger crystal lattice interactions.
- Solubility trends correlate with substituent polarity: methoxy groups enhance aqueous solubility, while bromo and chloro groups favor organic solvents.
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound belonging to the class of isoxazole carboxylic acids. Its unique structure, featuring a bromine atom, a methoxy group, and a methyl group attached to an isoxazole ring, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 312.12 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.12 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16) |
Anticancer Properties
Recent studies have indicated that compounds within the isoxazole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown the ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that isoxazole derivatives could induce apoptosis in tumor cells by activating caspases and other apoptotic pathways .
Immunosuppressive Effects
Research has also highlighted the immunosuppressive properties of certain isoxazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in response to phytohemagglutinin (PHA), suggesting potential applications in autoimmune diseases and organ transplantation .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of bromine and methoxy groups enhances its binding affinity to various enzymes and receptors involved in cell signaling pathways, which can lead to either activation or inhibition of these pathways.
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that the compound inhibited the growth of A549 lung cancer cells with an IC50 value indicating significant potency compared to control treatments .
- Immunomodulatory Effects : A study involving human whole blood cultures revealed that the compound significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. Table 1: Comparative Reactivity of Halogenated Isoxazole Derivatives
| Substituent | COX-2 IC₅₀ (µM) | Solubility (mg/mL, DMSO) |
|---|---|---|
| 5-Bromo-2-methoxy | 0.2 | 45 |
| 5-Chloro-2-methoxy | 2.1 | 38 |
| 2-Methoxy (no halogen) | >10 | 28 |
| Data sourced from enzymatic assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
